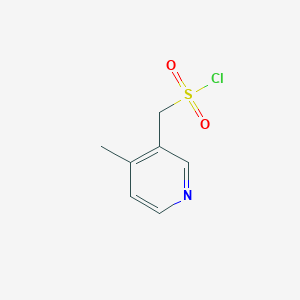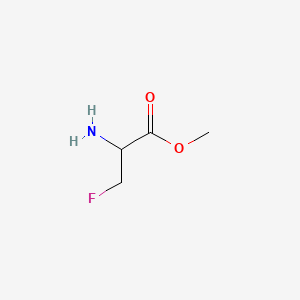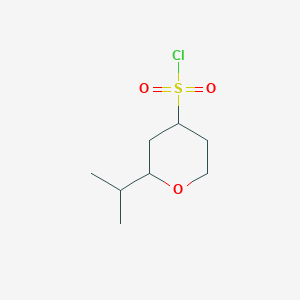![molecular formula C10H20ClNO3 B13247930 [(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride](/img/structure/B13247930.png)
[(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride is a chemical compound with the molecular formula C10H20ClNO3. It is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidine ring substituted with an isopropyl group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Isopropyl Group: The piperidine ring is then substituted with an isopropyl group using isopropyl halides under basic conditions.
Attachment of Acetic Acid Moiety: The final step involves the attachment of the acetic acid moiety through an esterification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of the piperidine ring and isopropyl halides.
Continuous Flow Reactions: Utilizing continuous flow reactors to ensure consistent product quality and yield.
Purification and Crystallization: The final product is purified through crystallization and other separation techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
[(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
[(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(1-Isopropylpiperidin-4-YL)oxy]acetic acid
- [(1-Isopropylpiperidin-4-YL)oxy]propionic acid
- [(1-Isopropylpiperidin-4-YL)oxy]butyric acid
Uniqueness
[(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.
Properties
Molecular Formula |
C10H20ClNO3 |
|---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
2-(1-propan-2-ylpiperidin-4-yl)oxyacetic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-8(2)11-5-3-9(4-6-11)14-7-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H |
InChI Key |
SOVSJDARSADWBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)OCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13247848.png)

![N-[1-(4-iodophenyl)ethyl]cyclopentanamine](/img/structure/B13247863.png)

![2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13247873.png)
![4-Ethyl-2-(iodomethyl)-4-[(propan-2-yloxy)methyl]oxolane](/img/structure/B13247876.png)





![5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol](/img/structure/B13247903.png)
![4-[(4-Bromo-3-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13247910.png)
![12-Bromo-2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-amine](/img/structure/B13247913.png)
